molecular formula C17H23NO2 B11852449 2-Heptyl-7-methoxyquinolin-4(1H)-one CAS No. 112548-09-1

2-Heptyl-7-methoxyquinolin-4(1H)-one

Cat. No.: B11852449
CAS No.: 112548-09-1
M. Wt: 273.37 g/mol
InChI Key: KCHKOAGISOBLSQ-UHFFFAOYSA-N
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Description

2-Heptyl-7-methoxyquinolin-4(1H)-one is a quinoline derivative known for its unique chemical structure and potential applications in various fields. Quinoline derivatives are often studied for their biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptyl-7-methoxyquinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as heptyl bromide and 7-methoxyquinoline.

    Reaction Conditions: The reaction conditions may include the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated systems may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-Heptyl-7-methoxyquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for introducing halogens.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of halogenated quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Heptyl-7-methoxyquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA.

    Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    2-Heptylquinolin-4(1H)-one: Lacks the methoxy group, which may affect its biological activity.

    7-Methoxyquinolin-4(1H)-one: Lacks the heptyl group, which may influence its solubility and reactivity.

Uniqueness

2-Heptyl-7-methoxyquinolin-4(1H)-one is unique due to the presence of both the heptyl and methoxy groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

112548-09-1

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

2-heptyl-7-methoxy-1H-quinolin-4-one

InChI

InChI=1S/C17H23NO2/c1-3-4-5-6-7-8-13-11-17(19)15-10-9-14(20-2)12-16(15)18-13/h9-12H,3-8H2,1-2H3,(H,18,19)

InChI Key

KCHKOAGISOBLSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC(=O)C2=C(N1)C=C(C=C2)OC

Origin of Product

United States

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